Gardimycin

Descripción general

Descripción

Métodos De Preparación

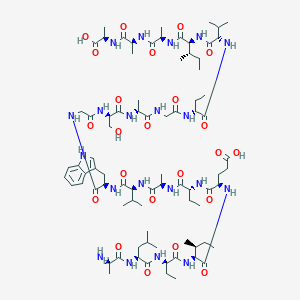

Actagardin is synthesized by the actinomycete Actinoplanes garbadinensis ATCC 31049 . The lantibiotic comprises nineteen amino acids and features three intertwined C-terminal methyllanthionine-bridged rings and an N-terminal lanthionine-bridged ring . The production involves ribosomal synthesis followed by enzyme-mediated post-translational modifications . Industrial production methods typically involve fermentation processes using the producing microorganism, followed by extraction and purification of the compound .

Análisis De Reacciones Químicas

Actagardin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the thioether bridges in the compound, potentially altering its activity.

Reduction: Reduction reactions can affect the disulfide bonds within the peptide structure.

Substitution: Site-directed mutagenesis has been used to create variants of actagardin by substituting specific amino acids.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific modifications made to the peptide structure .

Aplicaciones Científicas De Investigación

Actagardin has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying lantibiotic synthesis and post-translational modifications.

Biology: Actagardin’s antibacterial activity makes it a valuable tool for studying bacterial cell wall synthesis and resistance mechanisms.

Mecanismo De Acción

Actagardin exerts its antibacterial effects by inhibiting the synthesis of peptidoglycan, an essential component of the bacterial cell wall . This inhibition disrupts cell wall formation, leading to cell lysis and death. The compound preferentially targets Gram-positive bacteria due to their thicker peptidoglycan layer .

Comparación Con Compuestos Similares

Actagardin is part of the lantibiotic family, which includes other compounds such as nisin, subtilin, and mersacidin . Compared to these lantibiotics, actagardin is unique due to its specific amino acid sequence and the presence of multiple thioether-bridged rings . This structural uniqueness contributes to its distinct antibacterial spectrum and potency .

Similar Compounds

Nisin: Another lantibiotic with a similar mode of action but different amino acid composition.

Subtilin: A lantibiotic produced by Bacillus subtilis, known for its strong antibacterial activity.

Mersacidin: A lantibiotic effective against methicillin-resistant Staphylococcus aureus (MRSA).

Actividad Biológica

Gardimycin, also known as actagardine, is a novel lantibiotic antibiotic that has garnered attention due to its unique mechanism of action, primarily inhibiting bacterial cell wall synthesis. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various studies, and implications for antibiotic development.

This compound exerts its antibacterial effects by specifically inhibiting peptidoglycan synthesis, a critical component of bacterial cell walls. At a concentration of 100 μg/ml, this compound has been shown to induce the accumulation of uridine 5′-diphosphate-N-acetylmur-amylpentapeptide in Bacillus subtilis cells. This inhibition leads to significant alterations in cell wall integrity, ultimately resulting in bacterial cell lysis .

Key Findings:

- Inhibition Concentrations: At 60 μg/ml, this compound causes 50% inhibition of peptidoglycan synthesis, while a concentration of 200 μg/ml achieves complete inhibition .

- Comparison with Other Antibiotics: this compound's mechanism is similar to other antibiotics targeting cell wall biosynthesis but is distinct in its specific interaction with lipid intermediates involved in peptidoglycan formation .

In Vitro Activity

This compound demonstrates relatively low in vitro activity against various bacterial strains. However, it shows enhanced efficacy in vivo, particularly in models of septicemia caused by Streptococcus species. This discrepancy suggests that this compound may have pharmacokinetic advantages or synergistic effects when administered systemically .

| Study | Bacterial Strain | In Vitro MIC (μg/ml) | In Vivo Efficacy |

|---|---|---|---|

| Bacillus subtilis | 100 | Effective | |

| Streptococcus pneumoniae | Low | High |

Case Studies

A notable case study highlighted the effectiveness of this compound in treating mouse septicemia caused by Streptococcus. In this study, despite low in vitro activity, this compound demonstrated significant therapeutic outcomes, indicating its potential for clinical applications where traditional antibiotics may fail .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

- Lantibiotic Classification: As a lantibiotic, this compound is ribosomally synthesized and post-translationally modified. Lantibiotics are known for their broad spectrum of activity against Gram-positive bacteria and are characterized by their unique structural features that enhance their antimicrobial properties .

- Comparative Analysis: Studies comparing this compound with other lantibiotics like mersacidin have shown that while both inhibit peptidoglycan synthesis, their modes of action and effectiveness can vary significantly based on the bacterial strain and environmental conditions .

Propiedades

IUPAC Name |

(4R)-4-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H132N20O23/c1-20-40(12)63(79(121)89-45(17)67(109)86-44(16)68(110)90-47(19)81(123)124)101-78(120)62(39(10)11)99-72(114)50(22-3)91-58(103)34-84-66(108)43(15)87-76(118)57(36-102)92-59(104)35-85-70(112)56(32-48-33-83-53-28-26-25-27-49(48)53)97-77(119)61(38(8)9)98-69(111)46(18)88-71(113)51(23-4)93-74(116)54(29-30-60(105)106)95-80(122)64(41(13)21-2)100-73(115)52(24-5)94-75(117)55(31-37(6)7)96-65(107)42(14)82/h25-28,33,37-47,50-52,54-57,61-64,83,102H,20-24,29-32,34-36,82H2,1-19H3,(H,84,108)(H,85,112)(H,86,109)(H,87,118)(H,88,113)(H,89,121)(H,90,110)(H,91,103)(H,92,104)(H,93,116)(H,94,117)(H,95,122)(H,96,107)(H,97,119)(H,98,111)(H,99,114)(H,100,115)(H,101,120)(H,105,106)(H,123,124)/t40-,41-,42+,43+,44-,45+,46+,47+,50+,51+,52+,54+,55-,56+,57+,61-,62-,63-,64-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWKVNVCUPIOMG-HWWYPGLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CC)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC)NC(=O)C(CC(C)C)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CC)C(=O)N[C@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@H](C)C(=O)NCC(=O)N[C@H](CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@H](C)C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H132N20O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207893 | |

| Record name | Gardimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1754.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59165-34-3 | |

| Record name | Gardimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059165343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gardimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.